Computed Lipophilicity (XLogP3-AA) Elevation Relative to the Pyrrolidin-3-yl Analog
The target compound exhibits a computed XLogP3-AA of 1.9, which is 0.3 log units higher than the pyrrolidin-3-yl analog (XLogP3-AA = 1.6) [1][2]. This difference arises from the additional methylene group in the piperidine ring, which incrementally increases lipophilicity.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine: 1.6 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release. |
Why This Matters
A 0.3 unit increase in logP can meaningfully alter passive membrane permeability and non-specific protein binding, making the target compound a moderately more lipophilic option for assays where higher logP is desirable.
- [1] PubChem CID 102567927. 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine. Computed XLogP3-AA = 1.9. View Source
- [2] PubChem CID 102567917. 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine. Computed XLogP3-AA = 1.6. View Source
